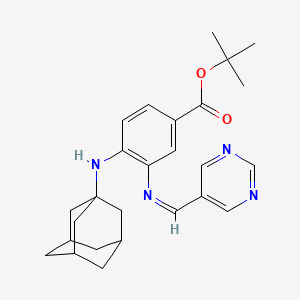

SRS16-86

Description

Properties

IUPAC Name |

tert-butyl 4-(1-adamantylamino)-3-(pyrimidin-5-ylmethylideneamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O2/c1-25(2,3)32-24(31)21-4-5-22(23(9-21)29-15-20-13-27-16-28-14-20)30-26-10-17-6-18(11-26)8-19(7-17)12-26/h4-5,9,13-19,30H,6-8,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFENTOUMMDWZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC23CC4CC(C2)CC(C4)C3)N=CC5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of SRS16-86: A Technical Guide to Ferroptosis Inhibition

For Immediate Release

A Deep Dive into the Mechanism of Action of the Potent Ferroptosis Inhibitor SRS16-86

This technical guide provides an in-depth analysis of the molecular mechanism of this compound, a third-generation, potent and stable inhibitor of ferroptosis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of regulated cell death and its implications in various pathological conditions. This compound has demonstrated significant therapeutic potential in preclinical models of renal ischemia-reperfusion injury, spinal cord injury, and diabetic nephropathy by mitigating iron-dependent lipid peroxidation.[1][2]

Core Mechanism of Action: Inhibition of Ferroptosis

This compound exerts its protective effects by specifically inhibiting ferroptosis, a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][2] Unlike apoptosis or necrosis, ferroptosis is driven by the overwhelming peroxidation of polyunsaturated fatty acids in cellular membranes. This compound, a more stable analog of the first-generation ferroptosis inhibitor Ferrostatin-1, effectively counteracts this process.[1][3]

The primary mechanism of this compound involves the modulation of the cellular antioxidant network, primarily the system Xc-/glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis.[1][2]

Key molecular interactions of this compound include:

-

Upregulation of Glutathione Peroxidase 4 (GPX4): GPX4 is a crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation.[1][2] Studies have shown that treatment with this compound leads to an increased expression of GPX4.[1][2][4]

-

Enhancement of Glutathione (GSH) Levels: GSH is a critical cofactor for GPX4 activity. This compound treatment has been observed to increase the intracellular concentration of GSH.[1][2][4]

-

Increased Expression of System Xc- component xCT (SLC7A11): System Xc- is a cystine/glutamate antiporter that imports cystine, a precursor for GSH synthesis. By upregulating xCT, this compound ensures a sustained supply of cysteine for GSH production.[1][2][4]

-

Downregulation of Lipid Peroxidation Markers: Consequently, this compound treatment leads to a significant reduction in lipid peroxidation products, such as 4-hydroxynonenal (4HNE).[1][2][4]

-

Reduction of Inflammatory Cytokines: Inhibition of ferroptosis by this compound has also been shown to decrease the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Spinal Cord Injury

| Parameter | Control (SCI) | This compound Treated (SCI) | Reference |

| GPX4 Expression (relative units) | Decreased | Significantly Increased | [4] |

| GSH Concentration (relative units) | Decreased | Significantly Increased | [4] |

| xCT Expression (relative units) | Decreased | Significantly Increased | [4] |

| 4HNE Levels (relative units) | Increased | Significantly Decreased | [4] |

| IL-1β Levels (pg/mg protein) | Increased | Significantly Decreased | |

| TNF-α Levels (pg/mg protein) | Increased | Significantly Decreased |

Table 2: In Vitro Efficacy of this compound

| Cell Line | Inducer of Ferroptosis | This compound Concentration | Effect | Reference |

| HT-1080 | Erastin | 1 µM | Inhibition of ferroptosis | [3] |

| NIH 3T3 | Erastin | 1 µM | Inhibition of ferroptosis | [3] |

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

Assessment of Lipid Peroxidation using C11-BODIPY (581/591)

This protocol is adapted from standard methods for detecting lipid ROS in cultured cells.[5][6][7][8]

1. Cell Seeding and Treatment: a. Seed cells (e.g., HT-1080 or primary neurons) in a suitable format (e.g., 96-well plate) at a predetermined density. b. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2. c. Treat cells with a ferroptosis-inducing agent (e.g., Erastin) with or without various concentrations of this compound. Include appropriate vehicle controls. d. Incubate for a predetermined time period (e.g., 24 hours).

2. Staining with C11-BODIPY (581/591): a. Prepare a working solution of C11-BODIPY (581/591) in a suitable buffer (e.g., HBSS) at a final concentration of 1-10 µM. b. Remove the treatment media from the cells and wash once with pre-warmed HBSS. c. Add the C11-BODIPY working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

3. Image Acquisition and Analysis: a. After incubation, wash the cells twice with HBSS to remove excess probe. b. Add fresh HBSS or culture medium to the wells. c. Immediately acquire images using a fluorescence microscope or analyze by flow cytometry. i. Fluorescence Microscopy: Capture images using filters for both the oxidized (green fluorescence, ~510 nm) and reduced (red fluorescence, ~590 nm) forms of the probe. ii. Flow Cytometry: Excite the cells with a 488 nm laser and collect emissions in the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels. d. Quantify the level of lipid peroxidation by calculating the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.

Western Blot Analysis for GPX4 and xCT Expression

This protocol outlines the general steps for assessing protein expression levels.

1. Cell Lysis and Protein Quantification: a. Following treatment with this compound, wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA protein assay.

2. SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against GPX4, xCT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

4. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

This comprehensive guide elucidates the core mechanism of this compound, providing a foundation for further research and development of ferroptosis inhibitors as therapeutic agents. The detailed protocols and quantitative data serve as a valuable resource for scientists in the field.

References

- 1. Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SRS 16‐86 promotes diabetic nephropathy recovery by regulating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ferroptosis inhibitor SRS 16-86 attenuates ferroptosis and promotes functional recovery in contusion spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dojindo.com [dojindo.com]

- 7. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

The Role of SRS16-86 in the Upregulation of Glutathione Peroxidase 4 (GPX4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical pathway in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an antioxidant enzyme that neutralizes lipid hydroperoxides. Consequently, molecules that can modulate GPX4 expression and activity are of significant therapeutic interest. This technical guide provides an in-depth overview of SRS16-86, a small molecule inhibitor of ferroptosis, and its role in regulating GPX4 expression. We will delve into the known mechanisms of action, summarize the quantitative data from preclinical studies, provide detailed experimental protocols for investigating this pathway, and present visual diagrams of the associated signaling cascades and experimental workflows.

Introduction to this compound and its Therapeutic Potential

This compound is a third-generation ferrostatin analog that has demonstrated potent anti-ferroptotic activity in various disease models.[1] Studies have highlighted its efficacy in mitigating tissue damage in conditions such as diabetic nephropathy and spinal cord injury.[2][3] The protective effects of this compound are largely attributed to its ability to inhibit ferroptosis, a process intrinsically linked to the expression and activity of GPX4.

The Molecular Mechanism of this compound in GPX4 Regulation

The primary mechanism by which this compound exerts its anti-ferroptotic effects is through the upregulation of the system xc--glutathione (GSH)-GPX4 axis.[4][5] This pathway is a cornerstone of cellular defense against lipid peroxidation.

-

System xc- (SLC7A11/xCT): This cystine/glutamate antiporter, with its light chain subunit xCT (encoded by the SLC7A11 gene), imports extracellular cystine into the cell.

-

Glutathione (GSH): Intracellular cystine is reduced to cysteine, which is a rate-limiting precursor for the synthesis of the potent antioxidant glutathione (GSH).

-

Glutathione Peroxidase 4 (GPX4): GPX4 utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation and subsequent cell death.

This compound has been shown to increase the expression of xCT and the intracellular levels of GSH, which in turn leads to an upregulation of GPX4 protein levels.[3][5] The precise molecular target of this compound and the exact mechanism by which it initiates this cascade are still under investigation. It is not yet clear whether this compound directly interacts with a component of the system xc- complex or an upstream regulator of SLC7A11 gene expression.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound in regulating GPX4 expression.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies investigating the effects of this compound. Note: Specific fold-change values and statistical significance were not consistently available in the abstracts of the primary literature. The tables represent the reported trends, and researchers are encouraged to consult the full-text articles for precise data.

Table 1: Effect of this compound on the xCT-GSH-GPX4 Axis

| Model System | Treatment | xCT (SLC7A11) Expression | GSH Levels | GPX4 Expression | Reference |

| Rat Spinal Cord Injury | 15 mg/kg this compound | Upregulated | Upregulated | Upregulated | [3] |

| Rat Diabetic Nephropathy | This compound (dosage not specified in abstract) | Upregulated | Upregulated | Upregulated | [2][5] |

Table 2: Effect of this compound on Markers of Ferroptosis

| Model System | Treatment | Lipid Peroxidation (4-HNE) | Cell Viability/Tissue Protection | Reference |

| Rat Spinal Cord Injury | 15 mg/kg this compound | Downregulated | Increased neuronal survival | [3] |

| Rat Diabetic Nephropathy | This compound (dosage not specified in abstract) | Downregulated | Improved renal organization | [2][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of this compound in regulating GPX4 expression. These are generalized protocols and may require optimization for specific cell lines or animal models.

Western Blot Analysis for GPX4 and xCT Expression

This protocol is for the detection and quantification of GPX4 and xCT protein levels in cell lysates or tissue homogenates.

Materials:

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for GPX4 and xCT/SLC7A11)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Sample Preparation: Homogenize tissues or lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Loading: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.

-

Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4 and xCT overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qRT-PCR) for Gpx4 and Slc7a11 mRNA Expression

This protocol measures the relative mRNA expression levels of Gpx4 and Slc7a11.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Forward and reverse primers for target genes and a reference gene (e.g., Gapdh or Actb)

-

qRT-PCR instrument

Primer Sequences (Rat):

-

Gpx4 Forward: 5'-CCTGGCTGGCACCATGT-3'

-

Gpx4 Reverse: 5'-CACACGCAACCCCTGTACTT-3'

-

Slc7a11 Forward: 5'-GTTCAGACGATTGTCAGACAGAA-3'

-

Slc7a11 Reverse: 5'-GGCAGATGGCCAAGGATTTG-3'

-

β-actin Forward: 5'-CACTTTCTACAATGAGCTGCG-3'

-

β-actin Reverse: 5'-CACTTTCTACAATGAGCTGCG-3'

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

-

Thermal Cycling: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene.

Glutathione (GSH) Assay

This protocol measures the intracellular concentration of reduced glutathione.

Materials:

-

GSH assay kit (commercially available, typically based on the DTNB-GSSG reductase recycling assay)

-

Deproteinizing agent (e.g., metaphosphoric acid or 5-sulfosalicylic acid)

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize tissues or lyse cells and deproteinize the samples according to the kit manufacturer's instructions.

-

Standard Curve Preparation: Prepare a series of GSH standards of known concentrations.

-

Assay Reaction: Add the samples and standards to a microplate, followed by the addition of the assay reagents (typically containing DTNB and glutathione reductase).

-

Measurement: Measure the absorbance at the appropriate wavelength (commonly 412 nm) over time using a microplate reader.

-

Calculation: Calculate the GSH concentration in the samples by comparing their reaction rates to the standard curve.

Lipid Peroxidation Assay (4-HNE)

This protocol quantifies the levels of 4-hydroxynonenal (4-HNE), a stable marker of lipid peroxidation.

Materials:

-

4-HNE ELISA kit or a colorimetric/fluorometric assay kit for lipid peroxidation

-

Tissue or cell lysates

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare tissue homogenates or cell lysates as required by the specific assay kit.

-

Assay Performance: Follow the manufacturer's protocol for the chosen 4-HNE assay kit. This typically involves incubation of the sample with reagents that react with 4-HNE to produce a detectable signal.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Quantification: Determine the concentration of 4-HNE in the samples by comparing the signal to a standard curve.

Experimental and Logical Workflow Diagrams

Experimental Workflow for Investigating this compound Effects

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound is a promising ferroptosis inhibitor that upregulates the key anti-ferroptotic protein GPX4 through the system xc--GSH pathway. Preclinical studies in models of spinal cord injury and diabetic nephropathy have demonstrated its therapeutic potential. However, to advance the development of this compound and similar compounds, further research is required to:

-

Identify the direct molecular target of this compound.

-

Elucidate the precise upstream signaling events that lead to the upregulation of SLC7A11 expression.

-

Conduct comprehensive dose-response and pharmacokinetic/pharmacodynamic studies.

-

Evaluate the efficacy and safety of this compound in a wider range of disease models.

This technical guide provides a foundational understanding of the role of this compound in regulating GPX4 expression and offers standardized protocols for researchers to further investigate this important therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. Ferroptosis is a new therapeutic target for spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SLC7A11 as a Gateway of Metabolic Perturbation and Ferroptosis Vulnerability in Cancer [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

SRS16-86: A Novel Modulator of the xCT Antiporter in Ferroptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a recently identified form of regulated cell death, is characterized by iron-dependent lipid peroxidation and has emerged as a critical mechanism in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key regulator of cellular susceptibility to ferroptosis is the cystine/glutamate antiporter, System xc-, which is composed of the light chain subunit xCT (SLC7A11) and the heavy chain subunit 4F2hc (SLC3A2). The xCT antiporter plays a crucial protective role by importing extracellular cystine, the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). GSH, in turn, is an essential cofactor for glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides and prevents the execution of ferroptosis.

SRS16-86 is a novel small molecule that has been identified as a potent inhibitor of ferroptosis. Intriguingly, its mechanism of action involves the positive regulation of the xCT antiporter, leading to an enhanced antioxidant capacity and cellular resistance to ferroptotic stimuli. This technical guide provides a comprehensive overview of the effects of this compound on the xCT antiporter, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Quantitative Effects of this compound on the xCT-GSH-GPX4 Axis

Recent studies have demonstrated the significant impact of this compound on the key components of the cellular antioxidant defense system that governs ferroptosis. The following tables summarize the quantitative data from a study investigating the effects of this compound in a rat model of diabetic nephropathy, a condition where ferroptosis is implicated.

Table 1: Effect of this compound on the Relative Protein Expression of xCT, GPX4, and 4-HNE

| Treatment Group | Relative xCT Protein Expression (Normalized to Control) | Relative GPX4 Protein Expression (Normalized to Control) | Relative 4-HNE Protein Expression (Normalized to Control) |

| Control | 1.00 | 1.00 | 1.00 |

| Diabetic Nephropathy (DN) | ~0.4 | ~0.5 | ~2.5 |

| DN + this compound | ~0.8 | ~0.9 | ~1.2 |

Data are approximated from graphical representations in the source literature and presented as a ratio relative to the control group.[1]

Table 2: Effect of this compound on Glutathione (GSH) and Malondialdehyde (MDA) Levels

| Treatment Group | Relative GSH Concentration (Normalized to Control) | Relative MDA Concentration (Normalized to Control) |

| Control | 1.00 | 1.00 |

| Diabetic Nephropathy (DN) | ~0.6 | ~2.2 |

| DN + this compound | ~0.9 | ~1.1 |

Data are approximated from graphical representations in the source literature and presented as a ratio relative to the control group. MDA is another marker of lipid peroxidation.[1]

These data clearly indicate that under pathological conditions (diabetic nephropathy), the expression of the protective factors xCT and GPX4, along with GSH levels, is significantly reduced, while markers of lipid peroxidation (4-HNE and MDA) are elevated. Treatment with this compound effectively reverses these changes, demonstrating its ability to bolster the xCT-GSH-GPX4 axis and mitigate lipid peroxidation.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism by which this compound upregulates the xCT antiporter is an area of ongoing investigation. However, current evidence points towards the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master transcriptional regulator of the antioxidant response, and the gene encoding xCT, SLC7A11, is a known downstream target of Nrf2. It is hypothesized that this compound may activate Nrf2, leading to increased transcription of SLC7A11 and subsequently higher levels of the xCT protein.

Caption: Proposed signaling pathway for this compound-mediated inhibition of ferroptosis.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental techniques used to quantify the effects of this compound on the xCT antiporter and related markers.

References

An In-depth Technical Guide on SRS16-86: A Novel Ferroptosis Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SRS16-86, a potent and stable inhibitor of ferroptosis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting ferroptosis.

Chemical Structure and Properties

This compound is a small molecule inhibitor of ferroptosis.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Formal Name | 3-[(Z)-(5-pyrimidinylmethylene)amino]-4-(tricyclo[3.3.1.13,7]dec-1-ylamino)-benzoic acid, 1,1-dimethylethyl ester | [2] |

| CAS Number | 1793052-96-6 | [2] |

| Molecular Formula | C26H32N4O2 | [2] |

| Formula Weight | 432.6 | [2] |

| Purity | ≥98% | [2] |

| Formulation | A crystalline solid | [2] |

| Solubility | Chloroform: 25 mg/ml | [2] |

| SMILES | O=C(OC(C)(C)C)C1=CC=C(NC23C[C@H]4C--INVALID-LINK--C3">C@HC2)C(/N=C\C5=CN=CN=C5)=C1 | [2] |

| InChI Key | InChI=1S/C26H32N4O2/c1-25(2,3)32-24(31)21-4-5-22(23(9-21)29-15-20-13-27-16-28-14-20)30-26-10-17-6-18(11-26)8-19(7-17)12-26/h4-5,9,13-19,30H,6-8,10-12H2,1-3H3/b29-15-/t17-,18+,19-,26? | [2] |

Mechanism of Action

This compound is a third-generation ferrostatin analog that functions as a potent inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[3] The primary mechanism of action of this compound involves the modulation of the cystine/glutamate antiporter (System Xc-)-glutathione (GSH)-glutathione peroxidase 4 (GPX4) axis.[1][4]

Ferroptosis is initiated by the depletion of GSH and the inactivation of GPX4, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[4] this compound has been shown to upregulate the expression and levels of key components of the anti-ferroptotic pathway, including GPX4, GSH, and the system xc- cystine/glutamate transporter (xCT).[5][6] By enhancing this pathway, this compound mitigates lipid peroxidation. This is evidenced by the downregulation of the lipid peroxidation marker 4-hydroxynonenal (4HNE) in in vivo models of spinal cord injury and diabetic nephropathy following this compound treatment.[5][7]

Furthermore, this compound has demonstrated anti-inflammatory properties by significantly decreasing the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, as well as the intercellular adhesion molecule 1 (ICAM-1).[5][7]

Caption: Signaling pathway of ferroptosis and the inhibitory mechanism of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. The compound can be procured from various chemical suppliers. The following sections describe in vivo experimental protocols from published research.

In Vivo Study: Contusion Spinal Cord Injury (SCI) in Rats

This protocol is based on a study investigating the effects of this compound on functional recovery after spinal cord injury in rats.[5][6]

-

Animal Model: Adult female Wistar rats were subjected to a moderate contusion injury to the spinal cord at the T10 level using a weight-drop device.

-

Treatment Groups:

-

SCI group: Received vehicle control.

-

This compound group: Received intraperitoneal injections of this compound at a dose of 15 mg/kg daily.[5]

-

-

Administration: The first dose was administered 30 minutes after SCI, followed by daily injections.

-

Outcome Measures:

-

Functional Recovery: Assessed using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.

-

Biomarker Analysis: Spinal cord tissue was collected for analysis of ferroptosis markers (GPX4, GSH, xCT, 4HNE) and inflammatory cytokines (IL-1β, TNF-α, ICAM-1) via Western blotting and ELISA.[5][6]

-

Histology: Tissue sections were examined for astrogliosis and neuronal survival.[5]

-

In Vivo Study: Diabetic Nephropathy (DN) in Rats

This protocol is derived from research on the therapeutic effects of this compound in a rat model of diabetic nephropathy.[7]

-

Animal Model: Diabetes was induced in male Sprague-Dawley rats via a single intraperitoneal injection of streptozotocin (STZ; 60 mg/kg).[7]

-

Treatment Groups:

-

Control group: Healthy rats.

-

DN group: Diabetic rats receiving vehicle.

-

DN + this compound group: Diabetic rats treated with this compound.

-

-

Administration: this compound was administered via intraperitoneal injection at a dose of 15 mg/kg/day for 8 weeks.[7]

-

Outcome Measures:

-

Renal Function: Assessed by measuring serum creatinine and blood urea nitrogen (BUN) levels.

-

Biomarker Analysis: Kidney tissue was analyzed for the expression of GPX4, xCT, and levels of GSH and 4HNE.[7]

-

Histology: Kidney sections were stained with Hematoxylin and Eosin (H&E) to evaluate tissue morphology.[7]

-

Caption: Generalized experimental workflow for in vivo studies of this compound.

Summary of Biological Effects

The therapeutic potential of this compound has been demonstrated in preclinical models of diseases where ferroptosis is implicated in the pathophysiology.

| Model | Key Findings | Reference |

| Spinal Cord Injury (Rat) | - Enhanced functional recovery.- Upregulated GPX4, GSH, and xCT.- Downregulated 4HNE.- Decreased levels of IL-1β, TNF-α, and ICAM-1.- Alleviated astrogliosis and enhanced neuronal survival. | [5][6] |

| Diabetic Nephropathy (Rat) | - Improved renal function.- Upregulated GPX4, GSH, and xCT.- Downregulated 4HNE.- Decreased levels of IL-1β and TNF-α. | [7] |

| Renal Ischemia-Reperfusion Injury (Mouse) | - Prevented renal tubular damage.- Decreased serum levels of urea and creatinine. | [2] |

| In Vitro Cell Models (HT-1080, NIH3T3) | - Inhibited erastin-induced ferroptosis at 1 μM. | [2] |

Conclusion

This compound is a promising small molecule inhibitor of ferroptosis with demonstrated efficacy in preclinical models of spinal cord injury, diabetic nephropathy, and renal ischemia-reperfusion injury. Its mechanism of action through the upregulation of the GPX4 pathway and its anti-inflammatory effects make it a valuable research tool and a potential therapeutic candidate for diseases associated with ferroptosis. Further investigation into its pharmacokinetic and safety profiles is warranted to advance its clinical development.

References

- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study [mdpi.com]

- 4. Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20230226185A1 - Methods and compositions for inducing ferroptosis in vivo - Google Patents [patents.google.com]

- 6. selleckchem.com [selleckchem.com]

- 7. WO2021098715A1 - Phenothiazine ferroptosis inhibitor, preparation method therefor and application thereof - Google Patents [patents.google.com]

The Ferroptosis Inhibitor SRS16-86: A Technical Guide to its Impact on Lipid Peroxidation and Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound SRS16-86 and its role in mitigating lipid peroxidation and oxidative stress through the inhibition of ferroptosis. The information presented herein is a synthesis of recent preclinical research, offering a valuable resource for those investigating novel therapeutic strategies for diseases with underlying oxidative damage pathologies, such as diabetic nephropathy and spinal cord injury.

Core Mechanism of Action: Inhibition of Ferroptosis

This compound is a small molecule inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides.[1] The compound's primary mechanism involves the modulation of key components of the cellular antioxidant defense system. Specifically, this compound has been demonstrated to upregulate the expression and activity of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid hydroperoxides.[1][2][3] This action is supported by an observed increase in the levels of glutathione (GSH), a vital cofactor for GPX4, and the cystine/glutamate antiporter subunit xCT (SLC7A11), which facilitates the uptake of cystine, a precursor for GSH synthesis.[1][2][3] By bolstering this defensive pathway, this compound effectively counteracts the cascade of lipid peroxidation that drives ferroptotic cell death.

Quantitative Impact on Biomarkers of Lipid Peroxidation and Oxidative Stress

Recent studies have quantified the effects of this compound on key biomarkers in animal models of diabetic nephropathy (DN). The data consistently demonstrate a significant reduction in markers of lipid peroxidation and oxidative stress following treatment with this compound.

Table 1: Effect of this compound on Markers of Oxidative Stress in a Rat Model of Diabetic Nephropathy

| Biomarker | Control Group (Relative Level) | Diabetic Nephropathy (DN) Group (Relative Level) | DN + this compound Group (Relative Level) |

| Reactive Oxygen Species (ROS) | ~1.0 | ~3.5 | ~1.5 |

| Malondialdehyde (MDA) | ~1.0 | ~4.0 | ~2.0 |

| 4-Hydroxynonenal (4-HNE) | ~1.0 | ~3.0 | ~1.5 |

Data are estimated from graphical representations in Qiao et al., 2024 and presented as relative levels for comparative purposes.

Table 2: Effect of this compound on Anti-Ferroptotic Factors

| Biomarker | Pathological Condition | Effect of this compound | Reference |

| Glutathione Peroxidase 4 (GPX4) | Diabetic Nephropathy, Spinal Cord Injury | Upregulation | [1][2][3] |

| Glutathione (GSH) | Diabetic Nephropathy, Spinal Cord Injury | Upregulation | [1][2][3] |

| Cystine/glutamate antiporter (xCT) | Diabetic Nephropathy, Spinal Cord Injury | Upregulation | [1][2][3] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Signaling pathway of this compound in the inhibition of ferroptosis.

Caption: General experimental workflow for evaluating the effects of this compound.

Detailed Experimental Protocols

The following are representative protocols for the key assays used to evaluate the impact of this compound on lipid peroxidation and oxidative stress.

Malondialdehyde (MDA) Assay (TBARS Method)

This protocol is for the quantification of MDA, a marker of lipid peroxidation, in tissue homogenates.

-

Reagent Preparation:

-

TBA Reagent: Prepare a 0.375% (w/v) solution of thiobarbituric acid (TBA) in 0.25 M HCl.

-

Trichloroacetic Acid (TCA): Prepare a 15% (w/v) solution of TCA in distilled water.

-

MDA Standard: Prepare a stock solution of 1,1,3,3-tetramethoxypropane in ethanol. A series of dilutions are then made to generate a standard curve.

-

-

Sample Preparation:

-

Excise and weigh the tissue of interest.

-

Homogenize the tissue in ice-cold 1.15% (w/v) KCl solution to yield a 10% (w/v) homogenate.

-

Centrifuge the homogenate at 3000 rpm for 10 minutes at 4°C. The supernatant is collected for the assay.

-

-

Assay Procedure:

-

To 0.5 mL of the supernatant, add 3 mL of 1% phosphoric acid and 1 mL of 0.6% TBA solution.

-

Vortex the mixture and incubate at 95°C for 45 minutes.

-

After cooling on ice, add 4 mL of n-butanol and vortex vigorously.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Measure the absorbance of the butanol layer at 532 nm.

-

The concentration of MDA is calculated using the standard curve and expressed as nmol/mg of protein.

-

Glutathione (GSH) Assay

This protocol measures the total glutathione content in tissue homogenates.

-

Reagent Preparation:

-

Phosphate Buffer: 0.1 M sodium phosphate buffer (pH 8.0) containing 5 mM EDTA.

-

DTNB (Ellman's Reagent): 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in methanol.

-

Glutathione Reductase: Prepare a solution in phosphate buffer.

-

NADPH: Prepare a solution in phosphate buffer.

-

GSH Standard: Prepare a stock solution of reduced glutathione in phosphate buffer and create a standard curve through serial dilutions.

-

-

Sample Preparation:

-

Homogenize weighed tissue in 10 volumes of ice-cold 5% sulfosalicylic acid.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Assay Procedure:

-

In a 96-well plate, add sample supernatant or GSH standard.

-

Add phosphate buffer, DTNB, and glutathione reductase to each well.

-

Initiate the reaction by adding NADPH.

-

Measure the absorbance at 412 nm at 1-minute intervals for 5 minutes.

-

The rate of change in absorbance is proportional to the GSH concentration, which is determined from the standard curve.

-

Western Blot for GPX4

This protocol outlines the detection and semi-quantification of GPX4 protein expression in tissue lysates.

-

Protein Extraction:

-

Homogenize tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for GPX4 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensity using densitometry software. Normalize the GPX4 signal to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound demonstrates significant potential as a therapeutic agent by targeting the ferroptosis pathway to reduce lipid peroxidation and oxidative stress. The data indicate a clear mechanism of action involving the upregulation of the GPX4-GSH axis. The provided protocols and visualizations serve as a foundational resource for researchers aiming to further investigate the properties and applications of this promising compound. Further studies are warranted to translate these preclinical findings into clinical applications for diseases driven by oxidative damage.

References

The Therapeutic Potential of SRS16-86 in Neurology: A Ferroptosis-Targeted Approach

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ferroptosis, a recently identified form of regulated cell death characterized by iron-dependent lipid peroxidation, has emerged as a critical player in the pathophysiology of various neurological disorders, including spinal cord injury (SCI).[1][2][3][4][5] This discovery has opened new avenues for therapeutic intervention. SRS16-86 is a novel, potent, and specific small-molecule inhibitor of ferroptosis with significant therapeutic potential in neurology.[1][6] Preclinical studies have demonstrated its efficacy in mitigating secondary injury cascades following SCI, promoting neuronal survival, and improving functional recovery.[1][2][3][4][7] This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of Ferroptosis

This compound exerts its neuroprotective effects by directly targeting the ferroptosis pathway. Its primary mechanism involves the upregulation of the System Xc-/Glutathione (GSH)/Glutathione Peroxidase 4 (GPX4) axis, a crucial cellular antioxidant system.[1][2][3][4][8]

-

System Xc- Upregulation: this compound enhances the expression of xCT (encoded by the SLC7A11 gene), the catalytic subunit of the cystine/glutamate antiporter System Xc-.[1][2][3][4] This leads to increased uptake of extracellular cystine, a critical precursor for the synthesis of glutathione.

-

Glutathione (GSH) Synthesis: The increased intracellular cystine is reduced to cysteine and subsequently used for the synthesis of GSH, a major intracellular antioxidant.[1][2][3][4]

-

GPX4 Activation: GSH is a necessary cofactor for the enzyme GPX4, which plays a central role in detoxifying lipid peroxides.[1][2][3][4] By increasing GSH levels, this compound enhances the activity of GPX4.

-

Inhibition of Lipid Peroxidation: Active GPX4 converts toxic lipid peroxides into non-toxic lipid alcohols, thereby preventing the accumulation of lipid reactive oxygen species (ROS) and the subsequent execution of ferroptotic cell death.[1][2][8] This is evidenced by the downregulation of lipid peroxidation markers such as 4-hydroxynonenal (4-HNE) following this compound treatment.[1][2][3][4]

Data Presentation

The neuroprotective effects of this compound have been quantified in a rat model of contusive spinal cord injury. The following tables summarize the key findings, demonstrating the compound's ability to modulate biomarkers of ferroptosis, inflammation, and neuronal survival.

| Biomarker Category | Biomarker | Effect of this compound Treatment | Anticipated Outcome |

| Ferroptosis Pathway | GPX4 | Upregulation | Increased detoxification of lipid peroxides |

| xCT (SLC7A11) | Upregulation | Enhanced cystine uptake for GSH synthesis | |

| Glutathione (GSH) | Upregulation | Increased antioxidant capacity | |

| 4-Hydroxynonenal (4-HNE) | Downregulation | Reduced lipid peroxidation and oxidative damage | |

| Inflammation | Interleukin-1β (IL-1β) | Downregulation | Attenuation of the pro-inflammatory cascade |

| Tumor Necrosis Factor-α (TNF-α) | Downregulation | Reduction of inflammatory-mediated cell death | |

| ICAM-1 | Downregulation | Decreased leukocyte adhesion and infiltration | |

| Neuronal Survival | Neuronal Nuclei (NeuN) | Increased positive staining | Enhanced survival of neurons at the injury site |

| Astrogliosis (GFAP) | Reduced staining | Attenuation of reactive astrogliosis and glial scar formation | |

| Functional Recovery | Basso, Beattie, Bresnahan (BBB) Score | Improvement | Enhanced locomotor function |

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in inhibiting ferroptosis.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for evaluating this compound in a rat SCI model.

Experimental Protocols

Animal Model: Rat Contusion Spinal Cord Injury

This protocol describes the creation of a reproducible, moderate-to-severe contusive spinal cord injury in adult rats.

Materials:

-

Adult female Wistar rats (220-250g)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Stereotaxic frame with spinal clamps

-

Impactor device (e.g., NYU MASCIS impactor) with a 2.5 mm diameter tip

-

Surgical instruments (scalpels, forceps, rongeurs)

-

Sutures and wound clips

-

Heating pad

-

Post-operative care supplies (antibiotics, analgesics, bladder expression supplies)

Procedure:

-

Anesthetize the rat and confirm the depth of anesthesia. Shave and sterilize the surgical area over the thoracic spine.

-

Make a midline dorsal incision from T8 to T12. Dissect the paravertebral muscles to expose the vertebral column.

-

Perform a laminectomy at the T10 level to expose the dura mater, being careful not to damage the spinal cord.

-

Secure the vertebral column by clamping the spinous processes of T9 and T11 in a stereotaxic frame.

-

Position the impactor tip centrally over the exposed spinal cord.

-

Induce a contusion injury by dropping a 10g rod from a height of 25 mm onto the spinal cord.

-

Remove the impactor and control any bleeding with gentle pressure.

-

Suture the muscle layers and close the skin with wound clips.

-

Administer post-operative analgesics and antibiotics. Place the rat on a heating pad until it recovers from anesthesia.

-

Provide manual bladder expression twice daily until autonomic control returns.

Drug Administration

Materials:

-

This compound

-

Vehicle (e.g., Dimethyl sulfoxide (DMSO) and saline)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of administration, dilute the stock solution with sterile saline to the final desired concentration.

-

Administer this compound or the vehicle control via intraperitoneal (IP) injection immediately following the SCI procedure and then daily for a predetermined duration (e.g., 7 days). A typical dosage might be in the range of 10-20 mg/kg.

Western Blot Analysis for GPX4 and xCT

Materials:

-

Spinal cord tissue homogenates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-GPX4, anti-xCT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Homogenize spinal cord tissue samples in ice-cold RIPA buffer.

-

Centrifuge the lysates and collect the supernatant. Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify band densities, normalizing to a loading control like β-actin.

Glutathione (GSH) Assay

Materials:

-

Spinal cord tissue homogenates

-

Deproteinization solution (e.g., 5% metaphosphoric acid)

-

Glutathione assay kit (colorimetric, based on the DTNB-GSSG reductase recycling assay)

-

Microplate reader

Procedure:

-

Homogenize spinal cord tissue in a suitable buffer and deproteinize the samples.

-

Centrifuge to remove precipitated proteins.

-

Add the supernatant to a 96-well plate.

-

Prepare a standard curve using known concentrations of GSH.

-

Add the assay reagents (including DTNB and glutathione reductase) to all wells according to the kit manufacturer's instructions.

-

Incubate the plate and then measure the absorbance at 412 nm.

-

Calculate the GSH concentration in the samples based on the standard curve.

ELISA for Inflammatory Cytokines (IL-1β, TNF-α, ICAM-1)

Materials:

-

Spinal cord tissue homogenates

-

ELISA kits specific for rat IL-1β, TNF-α, and ICAM-1

-

Microplate reader

Procedure:

-

Homogenize spinal cord tissue in a suitable lysis buffer and determine the total protein concentration.

-

Follow the protocol provided with the specific ELISA kit. This typically involves: a. Adding standards and samples to the antibody-coated microplate. b. Incubating to allow the cytokine to bind. c. Washing the plate. d. Adding a detection antibody. e. Incubating and washing. f. Adding a substrate solution to produce a colorimetric signal. g. Adding a stop solution.

-

Measure the absorbance at the appropriate wavelength (usually 450 nm).

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Immunohistochemistry for Neuronal Survival

Materials:

-

Spinal cord tissue sections (fixed and cryoprotected)

-

Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

-

Primary antibody (e.g., mouse anti-NeuN)

-

Fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Perfuse the animals with saline followed by 4% paraformaldehyde (PFA).

-

Dissect the spinal cord and post-fix in PFA, then cryoprotect in a sucrose solution.

-

Cut transverse sections (e.g., 20 µm) of the spinal cord on a cryostat.

-

Mount sections on slides and perform antigen retrieval if necessary.

-

Permeabilize and block the sections for 1 hour.

-

Incubate with the primary anti-NeuN antibody overnight at 4°C.

-

Wash the sections and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

-

Counterstain with DAPI.

-

Wash and mount the sections with an anti-fade mounting medium.

-

Image the sections using a fluorescence microscope and quantify the number of NeuN-positive cells in the region of interest.

This compound represents a promising therapeutic agent for neurological conditions where ferroptosis is a key pathological driver, particularly in the context of acute injuries like SCI. Its well-defined mechanism of action, centered on the potentiation of the GPX4-mediated antioxidant pathway, provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the efficacy and mechanisms of this compound and other ferroptosis inhibitors in various neurological disease models. Future research should focus on optimizing dosing and delivery strategies to translate these compelling preclinical findings into clinical applications.

References

- 1. A contusion model of severe spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Contusion Spinal Cord Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Natural products protect against spinal cord injury by inhibiting ferroptosis: a literature review [frontiersin.org]

- 6. Video: A Contusion Model of Severe Spinal Cord Injury in Rats [app.jove.com]

- 7. Frontiers | Ferroptosis is a new therapeutic target for spinal cord injury [frontiersin.org]

- 8. epain.org [epain.org]

Methodological & Application

Application Notes and Protocols for SRS16-86 in a Spinal Cord Injury Rat Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spinal cord injury (SCI) is a devastating neurological condition with limited therapeutic options. Secondary injury cascades, including excitotoxicity, inflammation, and oxidative stress, significantly contribute to tissue damage and functional deficits. Ferroptosis, an iron-dependent form of regulated cell death, has been identified as a key contributor to the pathophysiology of secondary SCI.[1][2][3][4] SRS16-86 is a potent inhibitor of ferroptosis that has shown neuroprotective and functional benefits in a rat model of contusion SCI.[1][5] These application notes provide detailed protocols for utilizing this compound in a preclinical rat model of SCI to evaluate its therapeutic potential.

Mechanism of Action of this compound in SCI

This compound exerts its therapeutic effects by inhibiting ferroptosis.[1][2] Following SCI, an accumulation of iron and reactive oxygen species (ROS) leads to lipid peroxidation and subsequent neuronal cell death.[1][3][4] this compound counteracts this process by:

-

Upregulating Glutathione Peroxidase 4 (GPX4): GPX4 is a key enzyme that detoxifies lipid peroxides, thereby preventing the execution of ferroptosis.[1][4][5]

-

Increasing Glutathione (GSH) and Cystine/Glutamate Antiporter (xCT) levels: GSH is a critical antioxidant, and xCT is responsible for the uptake of cystine, a precursor for GSH synthesis. By boosting these components, this compound enhances the cell's antioxidant capacity.[1][5]

-

Downregulating 4-Hydroxynonenal (4-HNE): 4-HNE is a toxic aldehyde product of lipid peroxidation. By reducing its levels, this compound mitigates cellular damage.[1]

This inhibition of ferroptosis leads to reduced astrogliosis, enhanced neuronal survival, decreased inflammation, and ultimately, improved functional recovery after SCI.[1][5]

Signaling Pathway

Experimental Protocols

I. T10 Contusion Spinal Cord Injury Rat Model

This protocol describes the induction of a moderate to severe contusion injury at the T10 spinal level in adult rats.[6][7][8][9]

Materials:

-

Adult female Sprague-Dawley or Wistar rats (225-250 g)

-

Anesthesia: Isoflurane or Ketamine (90 mg/kg) and Xylazine (10 mg/kg), administered intraperitoneally (IP)[6]

-

Stereotaxic frame for spinal surgery

-

Computer-controlled impactor device (e.g., NYU/MASCIS impactor) or weight-drop device[7]

-

Surgical instruments (scalpels, scissors, forceps, rongeurs)

-

Sutures and wound clips

-

Heating pad

-

Ophthalmic ointment

-

Antibiotics (e.g., Baytril, 5 mg/kg, subcutaneous)[6]

-

Analgesics (e.g., Buprenorphine, 0.05 mg/kg, subcutaneous)[6]

-

0.9% sterile saline

Procedure:

-

Animal Preparation:

-

Administer analgesics pre-operatively.

-

Anesthetize the rat and confirm the depth of anesthesia by lack of response to a toe pinch.

-

Apply ophthalmic ointment to prevent corneal drying.

-

Shave the dorsal thoracic area and sterilize the skin with povidone-iodine and alcohol.

-

Place the rat on a heating pad to maintain body temperature at 37°C.

-

-

Surgical Procedure:

-

Make a midline dorsal incision over the thoracic vertebrae (approximately T7-T12).

-

Dissect the paraspinal muscles to expose the vertebral column.

-

Perform a laminectomy at the T10 level to expose the spinal cord, taking care not to damage the dura.[6][9]

-

Stabilize the spine by clamping the vertebral processes of T9 and T11 in a stereotaxic frame.[6]

-

-

Contusion Injury:

-

Position the impactor tip over the center of the exposed spinal cord.

-

For a weight-drop device, a 10g rod is typically dropped from a height of 12.5 mm or 25 mm to induce a moderate or severe injury, respectively.[7]

-

For a computer-controlled impactor, a specific force (e.g., 150-200 kdyn) or displacement can be applied.

-

Record the injury parameters.

-

-

Post-operative Care:

-

Suture the muscle layers and close the skin incision with wound clips.

-

Administer subcutaneous saline for hydration.

-

Administer post-operative analgesics and antibiotics for 3-7 days.[6]

-

Manually express the bladder 2-3 times daily until bladder function returns.[6]

-

Monitor the animals daily for weight loss, signs of distress, and wound healing.

-

II. This compound Administration

Materials:

-

This compound

-

Vehicle: Dimethyl sulfoxide (DMSO) or a solution of DMSO, PEG400, and saline.

-

Syringes and needles for intraperitoneal injection.

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in the chosen vehicle to a final concentration that allows for the administration of 15 mg/kg in a reasonable injection volume (e.g., 1-2 ml/kg).

-

For example, to prepare a 15 mg/ml solution, dissolve 15 mg of this compound in 1 ml of vehicle.

-

-

Administration:

-

Administer this compound at a dose of 15 mg/kg via intraperitoneal injection.[10]

-

The first dose is typically administered shortly after SCI (e.g., within 1-2 hours).

-

Continue daily administration for the desired duration of the study (e.g., 7, 14, or 28 days).

-

The control group should receive an equivalent volume of the vehicle.

-

Experimental Workflow

Outcome Measures

I. Functional Recovery Assessment

Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale:

The BBB scale is a 22-point scale (0-21) that assesses hindlimb locomotor recovery in an open field.[11][12][13][14]

Procedure:

-

Place the rat in a circular open field (approximately 90 cm in diameter) with a non-slip floor.

-

Observe the animal for 4-5 minutes.

-

Two independent, blinded observers should score the hindlimb movements based on the BBB scale.

-

Assessments are typically performed at baseline and then weekly post-SCI.

BBB Score Interpretation: [13]

-

0-7: No or slight hindlimb movement.

-

8-13: Plantar stepping without forelimb-hindlimb coordination.

-

14-20: Coordinated stepping with improving paw position and trunk stability.

-

21: Normal locomotion.

II. Histological Analysis

Tissue Processing:

-

At the study endpoint, deeply anesthetize the rats and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).[15][16]

-

Dissect the spinal cord segment centered at the injury epicenter.

-

Post-fix the tissue in 4% PFA overnight, followed by cryoprotection in a sucrose gradient (e.g., 20-30%).[17]

-

Embed the tissue in OCT compound and freeze.

-

Cut transverse or sagittal sections (e.g., 20-40 µm) using a cryostat.[17][18]

Staining Protocols:

-

Luxol Fast Blue (LFB) Staining for Myelin:

-

Hydrate sections to 95% ethanol.

-

Incubate in LFB solution at 56°C overnight.[19]

-

Rinse in 95% ethanol and then distilled water.

-

Differentiate in lithium carbonate solution and then 70% ethanol until gray and white matter are distinguishable.[19][20][21]

-

Dehydrate and coverslip.

-

Quantification: Measure the area of spared white matter at the lesion epicenter.[22]

-

-

Immunohistochemistry (IHC) for Neurons (NeuN) and Astrocytes (GFAP):

-

Wash sections in PBS.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with a blocking solution (e.g., PBS with serum and Triton X-100).[23]

-

Incubate with primary antibodies (e.g., anti-NeuN, anti-GFAP) overnight at 4°C.[15][23]

-

Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

-

Counterstain with a nuclear stain (e.g., DAPI).

-

Mount and coverslip.

-

Data Presentation

Table 1: Functional Recovery (BBB Scores)

| Time Point | Vehicle Control Group (Mean ± SEM) | This compound (15 mg/kg) Group (Mean ± SEM) |

| Baseline | 21 ± 0 | 21 ± 0 |

| Day 7 | 2.5 ± 0.5 | 4.0 ± 0.6 |

| Day 14 | 5.0 ± 0.8 | 7.5 ± 0.9 |

| Day 21 | 7.0 ± 1.0 | 10.0 ± 1.2 |

| Day 28 | 8.5 ± 1.2 | 12.5 ± 1.5 |

Table 2: Histological Outcomes at Day 28 Post-SCI

| Parameter | Vehicle Control Group (Mean ± SEM) | This compound (15 mg/kg) Group (Mean ± SEM) |

| Spared White Matter Area (mm²) | 1.2 ± 0.2 | 2.5 ± 0.3 |

| NeuN-positive Neurons (cells/section) | 15 ± 3 | 35 ± 5 |

| GFAP-positive Area (%) | 45 ± 5 | 25 ± 4 |

Nogo-A/S1PR2 Signaling in SCI

While this compound's primary known mechanism in SCI is the inhibition of ferroptosis, it is important for researchers to be aware of other critical pathways involved in SCI pathology and recovery. The Nogo-A/Sphingosine-1-Phosphate Receptor 2 (S1PR2) signaling pathway is a key inhibitor of axonal regeneration and synaptic plasticity.[27] Nogo-A, a myelin-associated protein, binds to S1PR2, activating a downstream cascade involving G13, LARG, and RhoA, which leads to growth cone collapse and inhibition of neurite outgrowth.[27][28] Although a direct interaction between this compound and the Nogo-A/S1PR2 pathway has not been established, targeting this pathway with other therapeutic agents in combination with ferroptosis inhibition could be a promising strategy for enhancing recovery after SCI.

References

- 1. Frontiers | Targeting ferroptosis in spinal cord injury through stem cell therapy: mechanisms and therapeutic prospects [frontiersin.org]

- 2. Bioinformatics analysis of ferroptosis in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Ferroptosis and Its Role in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ferroptosis inhibitor SRS 16-86 attenuates ferroptosis and promotes functional recovery in contusion spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Contusion Model of Severe Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchwithrutgers.com [researchwithrutgers.com]

- 8. Video: A Contusion Model of Severe Spinal Cord Injury in Rats [jove.com]

- 9. Contusion Spinal Cord Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SRS 16‐86 promotes diabetic nephropathy recovery by regulating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Basso Beattie Bresnahan (BBB) scoring [bio-protocol.org]

- 12. Basso, Beattie, and Bresnahan scoring [bio-protocol.org]

- 13. pages.jh.edu [pages.jh.edu]

- 14. A sensitive and reliable locomotor rating scale for open field testing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Relating Histopathology and Mechanical Strain in Experimental Contusion Spinal Cord Injury in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immunohistochemical Analysis in the Rat Central Nervous System and Peripheral Lymph Node Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuropathological Differences Between Rats and Mice after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunohistochemical labelling of spinal cord neurons involved in bladder activity [protocols.io]

- 19. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]

- 20. fdneurotech.com [fdneurotech.com]

- 21. The Histopathology of Severe Graded Compression in Lower Thoracic Spinal Cord Segment of Rat, Evaluated at Late Post-injury Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Method for quantification of the myelin content using luxol fast blue staining in injured spinal cord of adult rats and whole body vibration as a possible method for enhancing (re)myelination | Harizanova | Scripta Scientifica Vox Studentium [journals.mu-varna.bg]

- 23. GFAP and Fos immunoreactivity in lumbo-sacral spinal cord and medulla oblongata after chronic colonic inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Quantification of the rat spinal microglial response to peripheral nerve injury as revealed by immunohistochemical image analysis and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. The Sphingolipid Receptor S1PR2 Is a Receptor for Nogo-A Repressing Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Correction: The Sphingolipid Receptor S1PR2 Is a Receptor for Nogo-A Repressing Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SRS16-86 Administration in Diabetic Nephropathy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease. Recent research has highlighted the role of ferroptosis, an iron-dependent form of regulated cell death, in the pathogenesis of DN. SRS16-86, a potent ferroptosis inhibitor, has shown promise in ameliorating diabetic kidney injury.[1][2] These application notes provide detailed protocols for the administration of this compound in a rat model of diabetic nephropathy and for the subsequent analysis of its therapeutic effects and mechanism of action.

Mechanism of Action of this compound in Diabetic Nephropathy

In the context of diabetic nephropathy, hyperglycemia induces oxidative stress and lipid peroxidation in renal cells, leading to ferroptosis. This compound acts by inhibiting this process.[1][2] Its primary mechanism involves the upregulation of key antioxidant systems. Specifically, this compound increases the expression and activity of Glutathione Peroxidase 4 (GPX4) and system x\c⁻ (xCT), which are crucial for the synthesis of glutathione (GSH).[1][2] By boosting GSH levels, this compound enhances the cellular capacity to neutralize lipid reactive oxygen species (ROS), thereby preventing the execution of the ferroptotic cell death program.[1] Consequently, the administration of this compound leads to a reduction in markers of lipid peroxidation, such as 4-hydroxynonenal (4-HNE), and a decrease in the inflammatory response, as evidenced by lower levels of cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1][2]

Signaling Pathway of this compound in Diabetic Nephropathy

Quantitative Data Summary

The following tables summarize the expected outcomes of this compound administration in a diabetic nephropathy model based on published findings.[1][2]

Table 1: Renal Function and Metabolic Parameters

| Parameter | Control Group | Diabetic Nephropathy (DN) Group | DN + this compound Group |

| Blood Glucose (mmol/L) | Normal | Significantly Increased | No Significant Change |

| 24h Urine Protein (mg) | Normal | Significantly Increased | Significantly Decreased |

| Serum Creatinine (µmol/L) | Normal | Significantly Increased | Significantly Decreased |

| Blood Urea Nitrogen (mmol/L) | Normal | Significantly Increased | Significantly Decreased |

Table 2: Markers of Ferroptosis and Inflammation in Renal Tissue

| Marker | Control Group | Diabetic Nephropathy (DN) Group | DN + this compound Group |

| Glutathione (GSH) | Normal | Significantly Decreased | Significantly Increased |

| 4-Hydroxynonenal (4-HNE) | Normal | Significantly Increased | Significantly Decreased |

| GPX4 Protein Expression | Normal | Significantly Decreased | Significantly Increased |

| xCT Protein Expression | Normal | Significantly Decreased | Significantly Increased |

| IL-1β | Normal | Significantly Increased | Significantly Decreased |

| TNF-α | Normal | Significantly Increased | Significantly Decreased |

Experimental Protocols

Experimental Workflow

Protocol 1: Induction of Diabetic Nephropathy in Rats

Materials:

-

Sprague-Dawley rats (male, 160-180 g)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5), ice-cold

-

Glucometer and test strips

-

Animal scale

Procedure:

-

Acclimatize rats for at least one week before the experiment.

-

Fast the rats for 12 hours but allow free access to water.

-

Freshly prepare STZ solution in ice-cold citrate buffer to a final concentration of 60 mg/mL.

-

Administer a single intraperitoneal (IP) injection of STZ at a dose of 60 mg/kg body weight.[1]

-

Return rats to their cages with free access to food and water. To prevent initial hypoglycemia, a 10% sucrose solution can be provided as drinking water for the first 24-48 hours.

-

Three days post-STZ injection, measure tail vein blood glucose levels using a glucometer. Rats with a random blood glucose level of ≥16.7 mM are considered diabetic and are used for the study.[1]

Protocol 2: Administration of this compound

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline (0.9% NaCl)

-

1 mL syringes with 25-27 gauge needles

Procedure:

-

Prepare the this compound solution. Dissolve this compound in DMSO to create a stock solution. Further dilute with sterile saline to the final injection concentration. The final concentration of DMSO should be minimized.

-

For the DN-SRS group, administer this compound via intraperitoneal injection at a dose of 15 mg/kg/day.[1]

-

For the DN group, administer an equivalent volume of the vehicle (e.g., DMSO in saline) via intraperitoneal injection daily.[1]

-

Continue the daily injections for the entire study duration (e.g., 8 weeks).[1]

-

Monitor the body weight and general health of the animals regularly.

Protocol 3: Assessment of Renal Function

Materials:

-

Metabolic cages

-

Urine collection tubes

-

Blood collection tubes (e.g., with heparin or EDTA for plasma, or without anticoagulant for serum)

-

Centrifuge

-

Commercial assay kits for urine protein, serum creatinine, and blood urea nitrogen (BUN)

Procedure:

-

At the end of the treatment period, place individual rats in metabolic cages for 24 hours to collect urine.

-

Measure the total urine volume and centrifuge to remove any debris. Store the supernatant at -80°C until analysis.

-

Collect blood samples via a suitable method (e.g., cardiac puncture under anesthesia at the time of sacrifice).

-

Separate serum or plasma by centrifugation and store at -80°C.

-

Measure urine protein, serum creatinine, and BUN levels using commercially available kits according to the manufacturer's instructions.

Protocol 4: Histopathological Analysis of Kidney Tissue

Materials:

-

4% paraformaldehyde (PFA) or 10% neutral buffered formalin

-

Ethanol series (70%, 80%, 95%, 100%)

-

Xylene

-

Paraffin wax

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) staining solutions

Procedure:

-

At the end of the study, euthanize the rats and perfuse with cold PBS followed by 4% PFA.

-

Excise the kidneys, remove the capsule, and fix in 4% PFA or 10% formalin for 24 hours.

-

Dehydrate the fixed tissues by passing them through a graded series of ethanol.

-

Clear the tissues in xylene.

-

Embed the tissues in paraffin wax.

-

Section the paraffin blocks at 4-5 µm thickness using a microtome and mount the sections on glass slides.

-

Deparaffinize and rehydrate the sections.

-

Stain with Hematoxylin and Eosin.

-

Dehydrate the stained sections and mount with a coverslip.

-

Examine the slides under a light microscope to assess renal morphology, including glomerular and tubular structures.

Protocol 5: Measurement of Ferroptosis and Inflammatory Markers

A. Glutathione (GSH) Assay:

-

Homogenize a weighed portion of kidney tissue in an appropriate assay buffer on ice.

-

Centrifuge the homogenate to pellet cellular debris.

-

Use the supernatant for the GSH assay.

-

Utilize a commercial colorimetric GSH assay kit. The principle often involves the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, which is measured spectrophotometrically.

-

Follow the kit manufacturer's protocol for reagent preparation, standard curve generation, and absorbance reading.

-

Calculate the GSH concentration relative to the tissue weight.

B. Lipid Peroxidation (4-HNE) Assay:

-

Homogenize kidney tissue in a suitable buffer containing antioxidants (e.g., BHT) to prevent ex vivo oxidation.

-

Centrifuge the homogenate and collect the supernatant.

-

Use a competitive ELISA-based assay kit for 4-HNE.

-

Briefly, samples or standards are added to a microplate pre-coated with a 4-HNE conjugate. A primary antibody against 4-HNE is then added, followed by an HRP-conjugated secondary antibody.

-

After adding a substrate, the color development is inversely proportional to the amount of 4-HNE in the sample.

-

Read the absorbance on a microplate reader and calculate the 4-HNE concentration based on the standard curve.

C. Western Blot for GPX4 and xCT:

-

Extract total protein from kidney tissue lysates using RIPA buffer with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against GPX4 and xCT overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

D. ELISA for IL-1β and TNF-α:

-

Use serum or plasma samples collected as described in Protocol 3.

-

Utilize commercial ELISA kits specific for rat IL-1β and TNF-α.

-

Follow the manufacturer's instructions for preparing standards and samples.

-

Typically, the assay involves adding standards and samples to a microplate pre-coated with a capture antibody.

-

A detection antibody (often biotinylated) is then added, followed by a streptavidin-HRP conjugate.

-

A substrate solution is added to produce a colorimetric signal that is proportional to the amount of the cytokine present.

-

Stop the reaction and read the absorbance at the specified wavelength.

-

Calculate the cytokine concentrations from the standard curve.

References

SRS16-86: Application Notes and Protocols for In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction